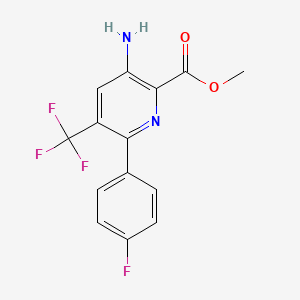










|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[CH:9][C:8]([C:12]([F:15])([F:14])[F:13])=[C:7](Br)[N:6]=1)=[O:4].[F:17][C:18]1[CH:23]=[CH:22][C:21](B(O)O)=[CH:20][CH:19]=1>C1COCC1.C([O-])([O-])=O.[Cs+].[Cs+]>[NH2:11][C:10]1[C:5]([C:3]([O:2][CH3:1])=[O:4])=[N:6][C:7]([C:21]2[CH:22]=[CH:23][C:18]([F:17])=[CH:19][CH:20]=2)=[C:8]([C:12]([F:15])([F:14])[F:13])[CH:9]=1 |f:3.4.5|
|


|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=NC(=C(C=C1N)C(F)(F)F)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=NC(=C(C=C1N)C(F)(F)F)Br
|
|
Name
|
|
|
Quantity
|
94 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)B(O)O
|
|
Name
|
1,1′bis(diphenylphosphoshio)ferrocene palladium dichloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0.667 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
160 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The vial was flushed with N2
|
|
Type
|
CUSTOM
|
|
Details
|
sealed
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was partitioned between EtOAc (50 ml) and water (50 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
The organic portion was separated
|
|
Type
|
WASH
|
|
Details
|
washed with brine (30 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
Purification by chromatography on silica eluting with 0-80% EtOAc in iso-hexane
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(=NC(=C(C1)C(F)(F)F)C1=CC=C(C=C1)F)C(=O)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |